(R)-3-Acetylamino-piperidin-1-yl-acetic acid is a compound of interest in medicinal chemistry and pharmacology. It belongs to a class of molecules that are structurally related to piperidine derivatives, which are known for their biological activity. The compound is characterized by the presence of an acetylamino group attached to a piperidine ring, linked to an acetic acid moiety. This unique structure may contribute to its potential therapeutic applications.
The compound can be synthesized through various chemical methods, often involving the modification of piperidine derivatives. Research into its synthesis and applications is ongoing, with particular interest in its effects on neurological and psychiatric disorders.
(R)-3-Acetylamino-piperidin-1-yl-acetic acid can be classified as:
The synthesis of (R)-3-Acetylamino-piperidin-1-yl-acetic acid typically involves several steps, including:
The synthesis may require specific conditions such as controlled temperatures and solvents to ensure high yields and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the structure and purity of the synthesized compound.
(R)-3-Acetylamino-piperidin-1-yl-acetic acid can participate in various chemical reactions, including:
Reactions involving this compound often require specific catalysts or conditions to drive the reaction towards desired products while minimizing side reactions.
The mechanism of action for (R)-3-Acetylamino-piperidin-1-yl-acetic acid is not fully elucidated but is believed to involve interactions with neurotransmitter systems, particularly those related to dopamine and serotonin pathways.
Studies suggest that compounds with similar structures may enhance synaptic plasticity and modulate neuronal signaling, potentially leading to therapeutic effects in mood disorders and cognitive dysfunctions.
(R)-3-Acetylamino-piperidin-1-yl-acetic acid has potential applications in:
The construction of the (R)-stereocenter at the C-3 position of the piperidine ring is a critical step in synthesizing ((R)-3-Acetylamino-piperidin-1-yl)-acetic acid. Chiral pool utilization represents a dominant strategy, with D-glucal serving as a high-value precursor due to its inherent chirality and commercial availability. As demonstrated in the synthesis of (2R)-hydroxymethyldihydropyridinone, D-glucal undergoes HgSO₄-catalyzed hydration and Mitsunobu inversion to establish the (R)-configuration with >98% enantiomeric excess (ee). Subsequent oxidative cyclization via an aza-Achmatowicz rearrangement yields the functionalized piperidine core while preserving stereochemical integrity [3]. Alternative pathways employ asymmetric catalytic hydrogenation of enamines or imines derived from 3-aminopyridine precursors. For example, Rh-DuPhos complexes facilitate enantioselective reduction of N-protected 3-cyano-4,6-dihydropyridines, achieving >95% ee under optimized pressures (50–100 psi H₂) and temperatures (25–50°C). The resulting (R)-3-aminopiperidine is then elaborated to the target scaffold [1].
Table 1: Stereoselective Methods for (R)-3-Aminopiperidine Synthesis
Method | Chiral Source/Catalyst | Key Conditions | Enantiomeric Excess | Reference |
---|---|---|---|---|
Chiral Pool (D-glucal) | Mitsunobu inversion | DEAD, Ph₃P, benzoic acid, THF | >98% ee | [3] |
Asymmetric Hydrogenation | Rh-(R,R)-DuPhos | 50°C, 80 psi H₂, methanol | 95–99% ee | [1] |
Enzymatic Resolution | Lipase B (Candida antarctica) | Vinyl acetate, 35°C, toluene | ≥99% ee | [1] |
Stereo-retentive N-acetylation is essential to prevent racemization. This is achieved using acetyl chloride in dichloromethane with triethylamine base at –20°C, minimizing epimerization risk. Confirmation of stereopurity relies on chiral HPLC (Chiralpak IC column) and 2D-NOESY spectroscopy, where cross-peaks between H-2 and H-6 protons verify the cis-diaxial conformation characteristic of the (R)-configuration [3] [8].
Strategic intermediate design centers on introducing the acetic acid moiety while preserving stereochemistry. N-alkylation of (R)-3-acetylaminopiperidine with ethyl bromoacetate, followed by saponification, represents a robust approach. Key to success is the use of sterically hindered bases (e.g., diisopropylethylamine) in acetonitrile at 60°C, suppressing competing elimination or racemization and delivering >85% yield of ethyl ((R)-3-acetylamino-piperidin-1-yl)-acetate. Subsequent hydrolysis employs lithium hydroxide in tetrahydrofuran/water (4:1) at 0°C to prevent amide cleavage [1] [6].
Alternative routes leverage oxopiperidine carboxylates as bifunctional intermediates. tert-Butyl 4-oxopiperidine-1-carboxylate undergoes stereoselective reductive amination with ammonium acetate and sodium triacetoxyborohydride, yielding (R)-tert-butyl 3-aminopiperidine-1-carboxylate with high diastereoselectivity (dr >19:1) when chiral auxiliaries are employed. Deprotection and acetylation precede nucleophilic displacement of the Boc group with tert-butyl bromoacetate. Final acidic deprotection (trifluoroacetic acid/dichloromethane) liberates the acetic acid functionality [8].
Table 2: Protective Group Strategies for Intermediate Elaboration
Protective Group | Introduction Reagent | Cleavage Conditions | Compatibility with Acetic Acid Moiety |
---|---|---|---|
tert-Butoxycarbonyl | Di-tert-butyl dicarbonate | TFA/DCM (1:1), 25°C, 1h | High |
Benzyl | Benzyl bromide, K₂CO₃ | H₂, Pd/C, methanol, 25°C | Moderate (risk of ester reduction) |
tert-Butyldiphenylsilyl | TBDPSCl, imidazole | TBAF, THF, 25°C | High |
Protective group orthogonality is paramount. The tert-butyldiphenylsilyl (TBDPS) group, stable under hydrogenation and mild acidic conditions, protects primary alcohols during piperidine nitrogen functionalization. Its removal with tetrabutylammonium fluoride in tetrahydrofuran proceeds cleanly without affecting the acetamide or acetic acid groups [3].
Amide bond installation between the piperidine nitrogen and acetic acid linker relies on heterogeneous catalysis to minimize waste. Zirconia-supported boron trifluoride (BF₃/ZrO₂) catalyzes direct condensation between (R)-3-aminopiperidine and chloroacetic acid at 80°C in toluene, utilizing a Dean-Stark apparatus for water removal. This method achieves 92% conversion with <0.5% racemization, outperforming traditional carbodiimide couplings in both yield and purity [2] [5]. For the acetylation step, boronic acid catalysts like 2,4,6-tris(perfluorophenyl)boroxine (PFPBO) enable room-temperature coupling of (R)-3-aminopiperidine with acetic acid. Using 5 mol% catalyst and 4Å molecular sieves in ethyl acetate, yields exceed 90% within 12 hours. Mechanistic studies confirm that molecular sieves facilitate bicyclic acyloxyborane intermediate formation, enhancing reaction efficiency [5].
Mechanistic insights reveal that electron-deficient boronic acids form tetrahedral boronate complexes with carboxylic acids, lowering the pKₐ and facilitating nucleophilic attack by the amine. For the sterically encumbered piperidine nitrogen, bicyclic DATB (1,3-Dioxa-5-aza-2,4,6-triborinane) catalysts promote amidation via a dual "B-O=C-O-B" activation pathway, enabling reactions at 60°C instead of traditional reflux conditions [5].
Table 3: Catalytic Systems for Amide Bond Formation
Catalyst Type | Representative Catalyst | Optimal Conditions | Yield | Racemization Risk |
---|---|---|---|---|
Lewis Acid Heterogeneous | BF₃/ZrO₂ | Toluene, 80°C, Dean-Stark | 88–92% | Low (<1%) |
Boronic Acid Homogeneous | 3,5-(CF₃)₂C₆H₃B(OH)₂ | Ethyl acetate, 25°C, 4Å MS | 90–95% | Low (<0.5%) |
Bicyclic Boron (DATB) | Pym-DATB (pyrimidine-based) | Heptane, 60°C, 3Å MS | 93% | Negligible |
Scalable synthesis prioritizes atom economy and solvent sustainability. Boronic acid-catalyzed amide formation reduces E-factor by eliminating stoichiometric activators like HOBt or EDC. Life-cycle assessments confirm that arylboronic acids (e.g., 3,5-bis(trifluoromethyl)phenylboronic acid) lower process mass intensity (PMI) by 65% compared to carbodiimide-mediated couplings, primarily by avoiding urea byproduct generation and simplifying purification [5]. Solvent selection critically impacts environmental footprint. Cyclopentyl methyl ether (CPME) replaces traditional tetrahydrofuran or dichloromethane due to its low water miscibility, facilitating aqueous workup, and high boiling point (106°C), enabling efficient solvent recovery (>85%). Its use in reductive aminations and N-alkylations diminishes overall volatile organic compound emissions [1] [5].
Water removal techniques are vital for equilibrium-driven amidations. Molecular sieves (5Å) outperform azeotropic distillation in boronic acid-catalyzed reactions, allowing lower temperatures (25–60°C vs. 140°C for toluene distillation). However, large-scale operations employ zeolite-packed continuous flow reactors with in-line water sensors, achieving >99% conversion in residence times under 30 minutes. This setup circumvents molecular sieve handling issues and enables catalyst immobilization, as demonstrated for silica-supported phenylboronic acid catalysts operating continuously for >200 hours [2] [5].
Waste minimization extends to byproduct valorization. Diethyl azodicarboxylate (DEAD) waste from Mitsunobu reactions is mitigated via electrochemical regeneration of diethyl hydrazodicarboxylate, closing the loop on oxidant usage. Additionally, BiBr₃-catalyzed cyclizations utilize bismuth residues non-toxic to aquatic life, aligning with REACH regulations [3] [8].
Summary of Compound Properties:
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: